molecular formula C15H8F4O4 B6406196 3-(4-Carboxy-3-fluorophenyl)-5-trifluoromethylbenzoic acid CAS No. 1261980-94-2

3-(4-Carboxy-3-fluorophenyl)-5-trifluoromethylbenzoic acid

Cat. No.: B6406196
CAS No.: 1261980-94-2
M. Wt: 328.21 g/mol
InChI Key: NSTJYGRTMCNRCU-UHFFFAOYSA-N
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Description

3-(4-Carboxy-3-fluorophenyl)-5-trifluoromethylbenzoic acid is an organic compound characterized by the presence of both carboxylic acid and fluorine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Carboxy-3-fluorophenyl)-5-trifluoromethylbenzoic acid typically involves multi-step organic reactions. One common method involves the introduction of fluorine atoms into the aromatic ring through electrophilic aromatic substitution reactions. The carboxylic acid groups can be introduced via oxidation reactions of corresponding aldehydes or alcohols.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of specialized catalysts and controlled reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Types of Reactions:

    Oxidation: The carboxylic acid groups can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols.

Scientific Research Applications

3-(4-Carboxy-3-fluorophenyl)-5-trifluoromethylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the development of materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(4-Carboxy-3-fluorophenyl)-5-trifluoromethylbenzoic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid groups can form hydrogen bonds or ionic interactions with target molecules, while the fluorine atoms can influence the compound’s electronic properties and reactivity. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Uniqueness: 3-(4-Carboxy-3-fluorophenyl)-5-trifluoromethylbenzoic acid is unique due to the presence of both carboxylic acid and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-[3-carboxy-5-(trifluoromethyl)phenyl]-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8F4O4/c16-12-6-7(1-2-11(12)14(22)23)8-3-9(13(20)21)5-10(4-8)15(17,18)19/h1-6H,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSTJYGRTMCNRCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)C(F)(F)F)C(=O)O)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8F4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20690947
Record name 3'-Fluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261980-94-2
Record name 3'-Fluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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